UNII-8H078980J4

Description

The Unique Ingredient Identifier (UNII) is a non-proprietary, alphanumeric code assigned by the FDA to substances based on their molecular structure or composition to ensure unambiguous identification . Based on regulatory guidelines, UNIIs distinguish substances even if they share the same active moiety but differ in preparation methods, impurity profiles, or formulations .

Properties

CAS No. |

1229-33-0 |

|---|---|

Molecular Formula |

C19H26O2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

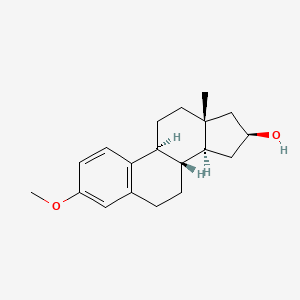

(8S,9S,13R,14S,16S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol |

InChI |

InChI=1S/C19H26O2/c1-19-8-7-16-15-6-4-14(21-2)9-12(15)3-5-17(16)18(19)10-13(20)11-19/h4,6,9,13,16-18,20H,3,5,7-8,10-11H2,1-2H3/t13-,16+,17+,18-,19+/m0/s1 |

InChI Key |

SLNMIOMHGWEGBR-QHWILLEASA-N |

SMILES |

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)OC |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)OC |

Other CAS No. |

1229-33-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-estra-1,3,5(10)-trien-16-ol typically involves the methylation of estradiol. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-estra-1,3,5(10)-trien-16-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the sixteenth position can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: 3-Methoxy-estra-1,3,5(10)-trien-16-one.

Reduction: 3-Methoxy-estra-1,3,5(10)-trien-16-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-estra-1,3,5(10)-trien-16-ol has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various estrogen derivatives.

Biology: Studied for its role in estrogen receptor binding and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.

Industry: Used in the production of pharmaceuticals and as a research chemical in various biochemical studies.

Mechanism of Action

The mechanism of action of 3-Methoxy-estra-1,3,5(10)-trien-16-ol involves its interaction with estrogen receptors. Upon binding to the receptor, it induces a conformational change that allows the receptor to interact with specific DNA sequences, leading to the transcription of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate UNII-8H078980J4, we compare it with compounds sharing structural motifs, functional groups, or pharmacological profiles. Key examples include:

Table 1: Molecular and Physicochemical Properties

Key Observations:

CAS 180976-09-4 (C₈H₁₄N₂O₂) includes amine and nitrile groups, which may confer distinct pharmacokinetic properties compared to ester-containing analogs .

Synthetic Methods :

- CAS 99799-09-4 is synthesized via coupling reactions using HATU and DMF, yielding moderate to high purity .

- CAS 180976-09-4 employs reactions with triethylamine and di-tert-butyl dicarbonate, achieving high yields (69–96%) .

CAS 41841-16-1 acts as a CYP1A2 inhibitor, which may influence drug-drug interactions in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.